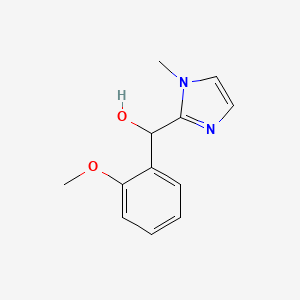

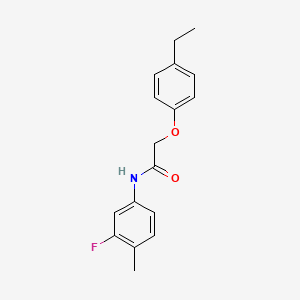

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol

Descripción general

Descripción

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, also known as MIM, is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

The compound (1-Methyl-1H-imidazol-2-yl) methanol and its derivatives, including (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, are utilized in organic synthesis. These derivatives are prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. They serve as masked forms of carbonyl groups and as synthons in organic chemistry, offering a versatile approach to synthesizing carbonyl compounds (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Pharmaceutical Applications

In the field of medicinal chemistry, derivatives of (1-Methyl-1H-imidazol-2-yl) methanol have shown significant importance. For instance, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor demonstrates its potential application in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal adverse effects. This compound was designed and synthesized based on docking studies, showing favorable selectivity for the COX-2 isoenzyme (Tabatabai, Rezaee, & Kiani, 2012).

Biological Activity

Imidazole derivatives, including (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, exhibit various biological activities. The imidazole ring in these compounds contributes to pharmacokinetic characteristics, optimizing solubility and bioavailability. This makes them suitable for use in medicines targeting antimicrobial and anticancer activities (Ramanathan, 2017).

Catalytic Applications

Some derivatives of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, such as imidazole-based bisphenols, have been studied for their catalytic properties. For example, the imidazole-based bisphenol 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol and its salts with dicarboxylic and mineral acids have been structurally characterized. These compounds demonstrate potential in assisting crystal packing in solid-state structures through electrostatic and weak interactions, indicating their utility in catalytic processes (Nath & Baruah, 2012).

Corrosion Inhibition

Imidazole derivatives, including those related to (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol, have been explored for their corrosion inhibition efficacy. A study on new imidazole derivatives synthesized using microwave irradiation showed that these compounds, particularly those bearing a hydroxyl group, exhibited significant corrosion inhibition efficiency on mild steel in acidic solutions. This suggests their potential application in corrosion protection in industrial settings (Prashanth et al., 2021).

Propiedades

IUPAC Name |

(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-8-7-13-12(14)11(15)9-5-3-4-6-10(9)16-2/h3-8,11,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBKCADAGBPTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658496 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)

![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)

![methyl 6-tert-butyl-2-{[phenyl(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880459.png)

![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)

![N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)

![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4880538.png)